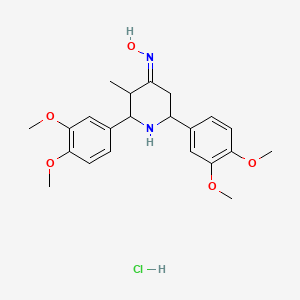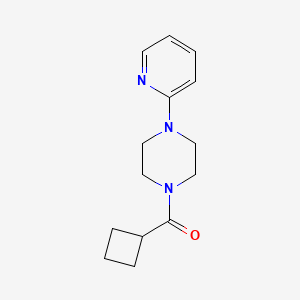
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride (DMPO) is a chemical compound that has been widely used in scientific research for its ability to scavenge free radicals and reactive oxygen species (ROS). DMPO has been shown to have potential therapeutic applications for a variety of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.
作用機序
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride exerts its antioxidant effects by scavenging free radicals and ROS, which can cause oxidative damage to cells and tissues. This compound forms stable adducts with free radicals, which prevents them from reacting with other molecules and causing further damage. In addition, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids, as well as to improve mitochondrial function and reduce inflammation. This compound has also been shown to have neuroprotective effects, including the ability to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disease.
実験室実験の利点と制限
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride has several advantages for use in lab experiments, including its ability to scavenge free radicals and ROS, its stability, and its low toxicity. However, this compound can also have limitations, including its potential to interfere with other assays and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in a variety of diseases, and the investigation of its effects on different cell types and tissues. Additionally, the development of new methods for the delivery of this compound to specific tissues and cells could enhance its therapeutic potential. Finally, further research is needed to better understand the mechanisms underlying this compound's antioxidant and neuroprotective effects.
合成法
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride can be synthesized through a multi-step process involving a condensation reaction between 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetonitrile, followed by a reduction reaction using sodium borohydride. The resulting compound is then reacted with hydroxylamine hydrochloride to yield this compound hydrochloride.
科学的研究の応用
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride has been extensively studied for its ability to scavenge free radicals and ROS in vitro and in vivo. It has been shown to protect against oxidative stress-induced damage in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been shown to have potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as cardiovascular disease and cancer.
特性
IUPAC Name |
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.ClH/c1-13-16(24-25)12-17(14-6-8-18(26-2)20(10-14)28-4)23-22(13)15-7-9-19(27-3)21(11-15)29-5;/h6-11,13,17,22-23,25H,12H2,1-5H3;1H/b24-16-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLCKOIQFWVQKA-PNNXLEGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=NO)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1C(NC(C/C1=N/O)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)



![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)
![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)

![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
